molecular formula C15H20N2O4 B2579938 N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 1219912-29-4

N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No. B2579938
CAS RN: 1219912-29-4
M. Wt: 292.335
InChI Key: GYWLZUVPNHMMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide, also known as CP-47,497, is a synthetic cannabinoid compound. It was first synthesized in the mid-1990s by Pfizer scientists as part of their research on the endocannabinoid system. CP-47,497 is a potent agonist of the CB1 receptor, which is the primary receptor in the brain that mediates the psychoactive effects of marijuana.

Scientific Research Applications

  • Substance P Receptor Antagonist : In pharmacology, related compounds have been studied for their role as antagonists of the substance P (NK1) receptor. CP-96,345, a compound structurally similar to N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide, has been shown to inhibit substance P-induced responses, suggesting potential applications in exploring the physiological properties of substance P and its role in diseases (Snider et al., 1991).

  • Renal Transporter Activity : Studies involving N1-methylnicotinamide, a compound related to this compound, have explored its potential as an endogenous probe for renal transporter activity, particularly in relation to organic cation transporter 2 (OCT2) and multidrug and toxin extrusion proteins (MATE1 and MATE2-K) (Bergagnini-Kolev et al., 2017).

  • Chemical Synthesis and Rearrangements : In the field of chemistry, research has focused on the synthesis and rearrangement of related compounds. For example, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed for the synthesis of di- and mono-oxalamides, showcasing a new methodology applicable to the synthesis of related chemical structures (Mamedov et al., 2016).

  • Polyamine Catabolism in Cancer Treatment : Research on polyamine analogues, similar in structure to this compound, has investigated their role in inducing programmed cell death in cancer cells. This is particularly relevant for compounds like N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, which induce the superinduction of spermidine/spermine N1-acetyltransferase, suggesting potential applications in cancer therapy (Ha et al., 1997).

properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-21-12-7-3-2-6-11(12)17-14(19)13(18)16-10-15(20)8-4-5-9-15/h2-3,6-7,20H,4-5,8-10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWLZUVPNHMMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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